Cyclopropylhydrazine Cyclopropylhydrazine
Brand Name: Vulcanchem
CAS No.: 120550-58-5
VCID: VC3750839
InChI: InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
SMILES: C1CC1NN
Molecular Formula: C3H8N2
Molecular Weight: 72.11 g/mol

Cyclopropylhydrazine

CAS No.: 120550-58-5

Cat. No.: VC3750839

Molecular Formula: C3H8N2

Molecular Weight: 72.11 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropylhydrazine - 120550-58-5

Specification

CAS No. 120550-58-5
Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
IUPAC Name cyclopropylhydrazine
Standard InChI InChI=1S/C3H8N2/c4-5-3-1-2-3/h3,5H,1-2,4H2
Standard InChI Key GPSINNCBFURFNQ-UHFFFAOYSA-N
SMILES C1CC1NN
Canonical SMILES C1CC1NN

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Cyclopropylhydrazine features a distinctive structure where a three-membered cyclopropane ring is directly attached to one of the nitrogen atoms in the hydrazine group. This arrangement creates a molecule with specific reactivity patterns that are exploited in synthetic organic chemistry. The free base form exists as cyclopropylhydrazine, while the hydrochloride salt form (cyclopropylhydrazine hydrochloride) is frequently employed in synthesis due to its stability.

Table 1: Chemical Identifiers for Cyclopropylhydrazine and Its Hydrochloride Salt

IdentifierCyclopropylhydrazineCyclopropylhydrazine Hydrochloride
Molecular FormulaC3H8N2C3H9ClN2
CAS NumberNot specified in sources213764-25-1
EC NumberNot specified in sources810-789-0
DSSTox Substance IDNot specified in sourcesDTXSID80598915
Parent Compound PubChem CID19594968 19594967

Physical Properties

The physical properties of cyclopropylhydrazine hydrochloride have been documented more extensively than the free base form. According to synthesized samples described in patent literature, the hydrochloride salt crystallizes as white crystals with a defined melting point range.

Table 2: Physical Properties of Cyclopropylhydrazine Hydrochloride

PropertyValue
Physical StateWhite crystalline solid
Melting Point131.6-132.4°C
AppearanceWhite crystals (after recrystallization from methanol)

The free base form's physical properties are less well-documented in the available research literature, highlighting a gap in the comprehensive characterization of this compound.

Synthesis Methodologies

Traditional Synthesis Approaches

Early approaches to synthesizing cyclopropylhydrazine derivatives involved Grignard reagents, as referenced in patent literature. The European patent WO2010/032200A1 described a method utilizing cyclopropyl bromide to form a Grignard reagent, which subsequently reacted with tert-butyl azodicarboxylate (DBAD) . This approach, while functional, presented several limitations including:

  • Requirement for low-temperature reaction conditions

  • Relatively violent reaction processes

  • Higher cost due to expensive starting materials

  • Necessity for column chromatography purification

  • Limited suitability for industrial-scale production

Improved Modern Synthesis

More recent developments have established more efficient routes to cyclopropylhydrazine hydrochloride, as detailed in patent CN105503647A. This method comprises a two-step process with significant advantages for industrial application:

Step 1: Reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine (or related derivatives) in organic solvent at 0-20°C under the influence of N-methylmorpholine to obtain intermediate N-Boc-cyclopropylhydrazine.

Step 2: Deprotection of the intermediate with aqueous hydrogen chloride to remove the Boc protecting group, yielding cyclopropylhydrazine hydrochloride .

Table 3: Optimized Synthesis Parameters for Cyclopropylhydrazine Hydrochloride

This improved method offers several advantages over traditional approaches:

  • Utilizes less expensive starting materials (cyclopropylamine can be used in excess)

  • Features milder reaction conditions

  • Eliminates the need for column chromatography

  • Achieves higher yields

  • Provides greater suitability for industrial-scale production

Synthesis of Advanced Derivatives

Research has expanded to include the synthesis of more complex cyclopropylhydrazine derivatives. A 2016 study reported novel approaches to previously unknown di-, tri-, and tetracyclopropylhydrazines:

  • 1,1-Dicyclopropylhydrazine: Synthesized in two steps from dicyclopropylamine

  • Tricyclopropylhydrazine: Prepared via a four-step sequence featuring the de Meijere–Chaplinski modification of the Kulinkovich reaction

  • Tetracyclopropylhydrazine: Obtained through reductive amination of cyclopropanone ethyl trimethylsilyl acetal with either 1,1-dicyclopropylhydrazine or parent hydrazine

These advanced derivatives represent an expansion of the cyclopropylhydrazine chemical space, potentially offering new applications in synthetic chemistry.

Applications and Industrial Relevance

Agricultural Chemical Intermediates

The primary industrial application of cyclopropylhydrazine is as an intermediate in the synthesis of pyrazole compounds used in agricultural chemicals . Pyrazole-based agrochemicals have gained significant attention over the past two decades due to their:

  • Efficient biological activity

  • Generally low toxicity profiles

  • Versatility in structural modifications

  • Broad spectrum of potential applications

Patent literature explicitly identifies cyclopropylhydrazine hydrochloride as "an important organic drug intermediate, mainly used in the synthesis of pyrazole compounds of agricultural chemicals" . The continued commercialization of new pyrazole-based agrochemicals suggests ongoing relevance for cyclopropylhydrazine in this sector.

Building Block in Synthetic Organic Chemistry

The unique reactivity of the cyclopropyl group combined with the nucleophilic character of the hydrazine moiety positions cyclopropylhydrazine as a versatile building block in synthetic organic chemistry. The research into higher-order derivatives (di-, tri-, and tetracyclopropylhydrazines) further demonstrates the utility of this compound class in creating complex molecular architectures .

Hazard CodeDescriptionClassification
H301+H311+H331Toxic if swallowed, in contact with skin, or if inhaledDanger: Acute toxicity (oral, dermal, inhalation)
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure

These classifications necessitate appropriate precautionary measures during handling, storage, and disposal of the compound.

Environmental Considerations

Limited data is available regarding the environmental impact of cyclopropylhydrazine. The available safety documentation indicates "toxicity to fish: no data available" and similar gaps in data for aquatic invertebrates . This lack of comprehensive ecotoxicological data represents a significant gap in our understanding of the compound's environmental profile.

Current Research Trends and Future Perspectives

Synthetic Methodology Development

Current research appears focused on developing more efficient and environmentally friendly synthesis routes for cyclopropylhydrazine and its derivatives. The improvement from traditional Grignard-based approaches to more industrially viable methods represents an ongoing trend in process optimization .

Exploration of Novel Derivatives

The synthesis of previously unknown di-, tri-, and tetracyclopropylhydrazines demonstrates active research interest in expanding the available chemical space around this compound class . Further investigations into the properties and applications of these multi-substituted derivatives may reveal new potential uses.

Research Gaps

Several notable gaps exist in the current research landscape for cyclopropylhydrazine:

  • Comprehensive physical characterization of the free base form

  • Detailed ecotoxicological profiling

  • Exploration of potential pharmaceutical applications

  • Investigation of alternative synthesis routes using green chemistry principles

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